molecular formula C21H25N7O17P3-3 B10831252 coenzyme II CAS No. 165676-60-8

coenzyme II

Cat. No.: B10831252
CAS No.: 165676-60-8
M. Wt: 740.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-K
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Description

Coenzyme II, also known as nicotinamide adenine dinucleotide phosphate, is an essential coenzyme in various biochemical reactions. It plays a crucial role in redox reactions, acting as an electron carrier in metabolic pathways such as photosynthesis and the pentose phosphate pathway. This compound is vital for cellular processes, including lipid and nucleic acid synthesis, and is indispensable for maintaining cellular redox balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The enzymatic preparation of oxidized coenzyme II involves using nicotinamide nucleotide and adenosine triphosphate disodium salt as raw materials. These are subjected to a one-pot reaction with nicotinamide nucleoside kinase, inorganic pyrophosphatase, nicotinamide adenine dinucleotide kinase, and poly-pyrophosphokinase in a buffer solution with a pH of 4.0-8.5 at temperatures ranging from 10-40°C .

Industrial Production Methods

The industrial production of this compound typically employs enzymatic methods due to their efficiency and cost-effectiveness. These methods address the challenges of expensive raw materials, long reaction times, and high technical costs, making large-scale production feasible .

Chemical Reactions Analysis

Types of Reactions

Coenzyme II undergoes various types of reactions, including:

    Oxidation-Reduction Reactions: It acts as an electron carrier, participating in redox reactions where it alternates between oxidized and reduced forms.

    Group Transfer Reactions: this compound is involved in the transfer of chemical groups such as acyl, methyl, and phosphate groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nicotinamide nucleotides, adenosine triphosphate, and various enzymes such as dehydrogenases and kinases. These reactions typically occur under physiological conditions, with specific pH and temperature requirements to maintain enzyme activity .

Major Products Formed

The major products formed from reactions involving this compound include reduced nicotinamide adenine dinucleotide phosphate and various phosphorylated intermediates essential for metabolic pathways .

Scientific Research Applications

Coenzyme II has numerous scientific research applications across various fields:

Mechanism of Action

Coenzyme II functions as an electron carrier in redox reactions. It alternates between oxidized and reduced forms, facilitating the transfer of electrons in metabolic pathways. The molecular targets of this compound include various dehydrogenases and reductases, which catalyze the transfer of electrons from substrates to this compound, thereby reducing it. This reduced form then participates in subsequent reactions, donating electrons to other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique feature is its additional phosphate group, which allows it to participate in a broader range of biochemical reactions compared to similar compounds. This makes it indispensable in pathways like the pentose phosphate pathway and photosynthesis, where it plays a critical role in maintaining cellular redox balance and energy production .

Properties

CAS No.

165676-60-8

Molecular Formula

C21H25N7O17P3-3

Molecular Weight

740.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p-3/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-K

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N

physical_description

Grayish-white solid;  [Merck Index]

Origin of Product

United States

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